molecular formula C21H14ClN3O2S B3459408 N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No. B3459408
M. Wt: 407.9 g/mol
InChI Key: DENCGRHCCZTSNF-UHFFFAOYSA-N
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Description

N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, also known as CBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBB is a benzoxazole derivative that exhibits interesting biological and chemical properties, making it a promising candidate for further research.

Scientific Research Applications

N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been investigated as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells. In biochemistry, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been used as a tool to study protein-protein interactions, due to its ability to bind to specific proteins. In materials science, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been used as a fluorescent probe for sensing and imaging applications.

Mechanism of Action

The mechanism of action of N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. In protein-protein interactions, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to bind to specific proteins, thereby disrupting their function.
Biochemical and Physiological Effects:
N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In protein-protein interactions, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to disrupt the function of specific proteins, leading to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has several advantages as a tool for laboratory experiments, including its ability to bind to specific proteins and its fluorescent properties. However, N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its properties for materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide and its potential side effects.

properties

IUPAC Name

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2S/c22-15-8-6-14(7-9-15)20-24-17-12-16(10-11-18(17)27-20)23-21(28)25-19(26)13-4-2-1-3-5-13/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENCGRHCCZTSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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